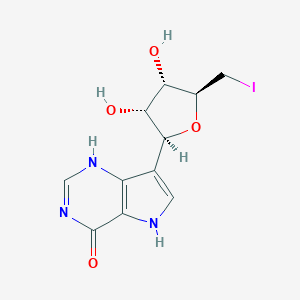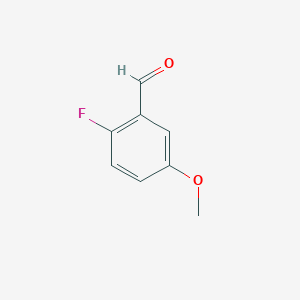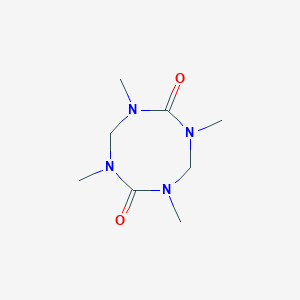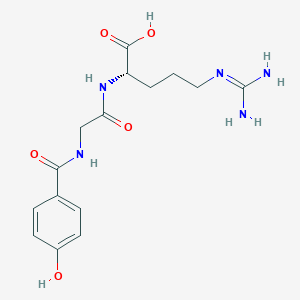
4-Hydroxybenzoylglycylarginine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxybenzoylglycylarginine, also known as HOGA, is a small molecule that has been gaining attention in the scientific community due to its potential therapeutic applications. HOGA is a derivative of arginine, an amino acid that plays a crucial role in various physiological processes.
Mécanisme D'action
The mechanism of action of 4-Hydroxybenzoylglycylarginine involves the inhibition of ACE. ACE is an enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor. 4-Hydroxybenzoylglycylarginine inhibits ACE by binding to its active site, preventing the conversion of angiotensin I to angiotensin II. This leads to the relaxation of blood vessels and a decrease in blood pressure.
Effets Biochimiques Et Physiologiques
4-Hydroxybenzoylglycylarginine has been shown to have several biochemical and physiological effects. In addition to its inhibitory effect on ACE, 4-Hydroxybenzoylglycylarginine has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative damage. 4-Hydroxybenzoylglycylarginine has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-Hydroxybenzoylglycylarginine in lab experiments is its specificity for ACE inhibition. 4-Hydroxybenzoylglycylarginine does not inhibit other enzymes involved in the renin-angiotensin system, making it a useful tool for studying the effects of ACE inhibition. However, one limitation of using 4-Hydroxybenzoylglycylarginine in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 4-Hydroxybenzoylglycylarginine to cells or animals in experiments.
Orientations Futures
There are several future directions for research on 4-Hydroxybenzoylglycylarginine. One area of research is the development of more efficient synthesis methods for 4-Hydroxybenzoylglycylarginine. Another area of research is the exploration of other potential therapeutic applications for 4-Hydroxybenzoylglycylarginine. For example, 4-Hydroxybenzoylglycylarginine has been shown to have anti-inflammatory properties, so it may have potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Hydroxybenzoylglycylarginine and its potential limitations as a therapeutic agent.
Conclusion
In conclusion, 4-Hydroxybenzoylglycylarginine is a small molecule that has potential therapeutic applications in various diseases, particularly hypertension. Its mechanism of action involves the inhibition of ACE, leading to the relaxation of blood vessels and a decrease in blood pressure. 4-Hydroxybenzoylglycylarginine also has antioxidant and anti-inflammatory properties. While there are limitations to using 4-Hydroxybenzoylglycylarginine in lab experiments, it remains a useful tool for studying the effects of ACE inhibition. Further research is needed to fully understand the potential therapeutic applications of 4-Hydroxybenzoylglycylarginine and its limitations.
Méthodes De Synthèse
4-Hydroxybenzoylglycylarginine can be synthesized through a multi-step process starting from 4-hydroxybenzoyl chloride and glycine. The first step involves the reaction of 4-hydroxybenzoyl chloride with glycine to form N-(4-hydroxybenzoyl)glycine. The second step involves the conversion of N-(4-hydroxybenzoyl)glycine to N-(4-hydroxybenzoyl)glycyl chloride. The final step involves the reaction of N-(4-hydroxybenzoyl)glycyl chloride with arginine to form 4-Hydroxybenzoylglycylarginine.
Applications De Recherche Scientifique
4-Hydroxybenzoylglycylarginine has been studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is in the treatment of hypertension. 4-Hydroxybenzoylglycylarginine has been shown to inhibit the activity of an enzyme called angiotensin converting enzyme (ACE), which is involved in the regulation of blood pressure. Inhibition of ACE by 4-Hydroxybenzoylglycylarginine leads to the relaxation of blood vessels and a decrease in blood pressure.
Propriétés
Numéro CAS |
106131-91-3 |
|---|---|
Nom du produit |
4-Hydroxybenzoylglycylarginine |
Formule moléculaire |
C15H21N5O5 |
Poids moléculaire |
351.36 g/mol |
Nom IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H21N5O5/c16-15(17)18-7-1-2-11(14(24)25)20-12(22)8-19-13(23)9-3-5-10(21)6-4-9/h3-6,11,21H,1-2,7-8H2,(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18)/t11-/m0/s1 |
Clé InChI |
KWGURUHJWXXKEQ-NSHDSACASA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)O |
SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)O |
Autres numéros CAS |
106131-91-3 |
Synonymes |
4-hydroxy-Bz-Gly-L-Arg 4-hydroxybenzoylglycine-arginine 4-hydroxybenzoylglycylarginine pHHA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



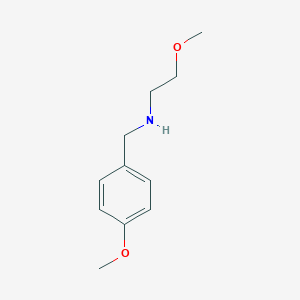
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
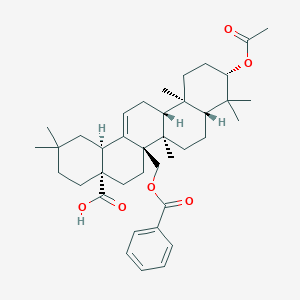
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
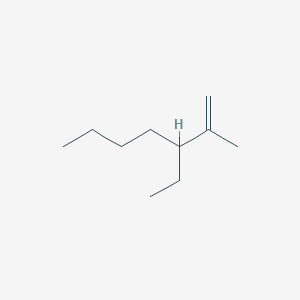
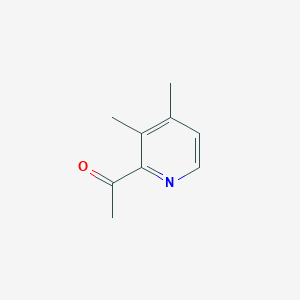
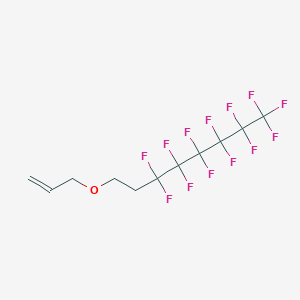
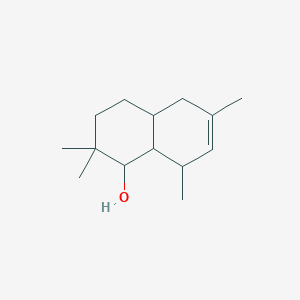
![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)

